molecular formula C16H15N3S B5773646 N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No.: B5773646
M. Wt: 281.4 g/mol
InChI Key: OEKJPBBWZWSQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is known for its unique properties, including its ability to interact with biological systems, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that it interacts with specific biological targets, such as enzymes and receptors, to exert its pharmacological effects. The compound has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is its ability to interact with specific biological targets, making it a promising candidate for drug development. It has also been found to exhibit a broad range of pharmacological activities, making it a versatile compound for scientific research. However, the limitations of this compound include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.

Future Directions

The future directions for N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine include further studies to understand its mechanism of action and identify its specific biological targets. The compound's potential applications in drug development need to be explored further, and its toxicity and side effects need to be evaluated in detail. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its suitability for use in clinical trials. The future directions also include the development of new derivatives of this compound with enhanced pharmacological activities and reduced toxicity.
Conclusion:
This compound is a promising compound for scientific research due to its unique properties and potential applications in drug development. The synthesis method and scientific research application of this compound have been discussed in detail. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have also been highlighted. Further studies are required to fully understand the potential of this compound in drug development and its suitability for clinical trials.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2,5-dimethylphenyl isothiocyanate and 3-pyridinylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to obtain a pure and stable product. The yield of the product depends on various factors such as reaction time, temperature, and solvent used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has shown potential applications in scientific research, mainly in the field of drug discovery. This compound has been extensively studied for its ability to interact with biological systems and its potential as a therapeutic agent. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-5-6-12(2)14(8-11)18-16-19-15(10-20-16)13-4-3-7-17-9-13/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKJPBBWZWSQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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